molecular formula C17H17N5O2S B12421217 (5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide

(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide

Cat. No.: B12421217
M. Wt: 355.4 g/mol
InChI Key: IYLHBITVRJLWLH-QRTLGDNMSA-N
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Description

RIP2 kinase inhibitor 1 is a small molecule that targets receptor-interacting serine/threonine-protein kinase 2 (RIPK2). RIPK2 is a crucial mediator in the signaling pathways of nucleotide-binding oligomerization domain 1 (NOD1) and nucleotide-binding oligomerization domain 2 (NOD2), which are involved in the innate immune response. The inhibition of RIPK2 has been shown to have therapeutic potential in treating various inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RIP2 kinase inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of similarity-based virtual screening and molecular docking analysis to identify compounds with a binding pattern similar to ponatinib. The identified compounds are then synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of RIP2 kinase inhibitor 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

RIP2 kinase inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of RIP2 kinase inhibitor 1 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and aryl halides.

Major Products

The major products formed from these reactions include various derivatives of RIP2 kinase inhibitor 1, which can be further tested for their biological activity and therapeutic potential .

Scientific Research Applications

RIP2 kinase inhibitor 1 has a wide range of scientific research applications, including:

Mechanism of Action

RIP2 kinase inhibitor 1 exerts its effects by binding to the kinase domain of RIPK2, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). As a result, the production of pro-inflammatory cytokines is reduced, leading to decreased inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RIP2 kinase inhibitor 1 is unique in its high specificity and potency in inhibiting RIPK2. Unlike other kinase inhibitors, it has been shown to effectively block RIPK2 autophosphorylation and NF-κB signaling, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

(1S,9R,11S)-5-(1,3-benzothiazol-5-yl)-11-hydroxy-2,6,7-triazatricyclo[7.2.1.03,7]dodeca-3,5-diene-4-carboxamide

InChI

InChI=1S/C17H17N5O2S/c18-16(24)14-15(9-1-2-13-11(5-9)19-7-25-13)21-22-6-8-3-10(12(23)4-8)20-17(14)22/h1-2,5,7-8,10,12,20,23H,3-4,6H2,(H2,18,24)/t8-,10+,12+/m1/s1

InChI Key

IYLHBITVRJLWLH-QRTLGDNMSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1NC3=C(C(=NN3C2)C4=CC5=C(C=C4)SC=N5)C(=O)N)O

Canonical SMILES

C1C2CC(C1NC3=C(C(=NN3C2)C4=CC5=C(C=C4)SC=N5)C(=O)N)O

Origin of Product

United States

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